molecular formula C20H16FN9O2 B3001153 1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903434-52-5

1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

货号: B3001153
CAS 编号: 1903434-52-5
分子量: 433.407
InChI 键: USIZDCPEYJONBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective small molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Its mechanism of action involves competitive binding to the ATP-binding site of these receptor tyrosine kinases, thereby suppressing their autophosphorylation and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and MAPK/ERK. This compound is of significant research value in oncology, particularly for investigating the pathogenesis and progression of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies driven by ALK or ROS1 rearrangements. Researchers utilize this inhibitor in vitro and in vivo to study kinase signaling networks, assess the efficacy of ALK/ROS1 inhibition on tumor cell proliferation and survival, and to explore potential mechanisms of resistance to targeted cancer therapies. The molecular structure incorporates a [1,2,4]triazolo[4,3-a]pyridine core linked to a 1,2,3-triazole carboxamide group, a design that confers high binding affinity and selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN9O2/c1-11-18(26-28-30(11)15-5-3-14(21)4-6-15)19(31)22-10-17-25-24-16-9-13(7-8-29(16)17)20-23-12(2)27-32-20/h3-9H,10H2,1-2H3,(H,22,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZDCPEYJONBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

  • A triazole ring which is known for its role in various biological activities.
  • An oxadiazole moiety that has been associated with anticancer properties.
  • A pyridine derivative contributing to its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities exhibited by derivatives of oxadiazole and triazole compounds. These activities include:

  • Anticancer effects by inhibiting various cancer cell lines.
  • Antimicrobial properties against bacteria and fungi.
  • Potential neuroprotective effects.

Anticancer Activity

The anticancer potential of the compound is particularly noteworthy. Research indicates that derivatives containing oxadiazole and triazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.48Inhibition of HDAC
Compound BHCT116 (Colon Cancer)0.78Telomerase inhibition
Compound CA549 (Lung Cancer)0.19Apoptosis induction

These compounds often operate through mechanisms such as:

  • Inhibition of Histone Deacetylases (HDAC) : Leading to increased expression of tumor suppressor genes.
  • Telomerase Inhibition : Resulting in reduced proliferation of cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Mechanistic Studies

A study published in Nature reported that compounds similar to the one bind effectively to tubulin and inhibit polymerization at submicromolar concentrations, suggesting a potential mechanism for their anticancer activity . Additionally, flow cytometry analyses have shown that these compounds can arrest cell proliferation at the G1 phase and activate caspase pathways leading to apoptosis .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:

PathogenActivity
Escherichia coliEffective
Staphylococcus aureusEffective
Candida albicansModerate

These findings suggest that the compound could be developed further as an antimicrobial agent alongside its anticancer applications.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Case Study 1 : A derivative containing an oxadiazole moiety showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.48 µM, demonstrating its potential as a lead compound for breast cancer treatment .
  • Case Study 2 : Another study highlighted the ability of triazole derivatives to inhibit tumor growth in vivo, indicating their therapeutic potential beyond cell culture models .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Core Structure Substituents Biological Activity Reference
Target Compound 1H-1,2,3-triazole-4-carboxamide + triazolopyridine + oxadiazole 4-Fluorophenyl, 3-methyl-1,2,4-oxadiazol-5-yl Not explicitly reported
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl, 2,4-dimethoxyphenyl Antiproliferative activity (renal cancer RXF 393: GP = -13.42%; CNS cancer SNB-75: GP = -27.30%)
3-(4-Carbamimidoyl-2-fluorophenyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide 2-Fluorophenyl, 4-carbamimidoyl-2-fluorophenyl Potential antimicrobial (structural similarity to carboxamide inhibitors)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl Inhibits bacterial SOS response (low cytotoxicity, β-turn mimetic)

Key Observations :

  • The 4-fluorophenyl group is shared with antiproliferative analogs in Table 1, suggesting possible anticancer applications, though the target’s additional heterocycles may modulate potency or selectivity .
  • Unlike the bacterial SOS inhibitors in , the target lacks the carbamoylmethyl group critical for LexA autoproteolysis inhibition, implying divergent mechanisms of action .

Pyrazole and Pyrazoline Derivatives

Table 2: Structural Analogues with Fluorophenyl Moieties

Compound Name Core Structure Substituents Biological Relevance Reference
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Pyrazole Multiple fluorinated groups (4-fluorophenyl, trifluoropropenyl) Fluorine-rich design for enhanced bioavailability and target engagement
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Dihydropyrazole 4-Fluorophenyl, phenyl, propan-1-one Structural confirmation via crystallography (no explicit activity reported)

Key Observations :

  • Pyrazole derivatives with fluorophenyl groups (e.g., ) prioritize crystallographic validation and fluorine-driven pharmacokinetics, whereas the target compound integrates triazole and oxadiazole rings for multifunctional activity.

Triazole-Linked Heterocyclic Hybrids

Table 3: Complex Hybrid Structures

Compound Name Core Structure Substituents Notable Features Reference
3-(4-Methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide Pyrazole + 1,2,4-triazole 4-Methoxyphenyl, trifluoromethyl Dual heterocyclic system with trifluoromethyl group for enhanced lipophilicity
1-(4-Phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide Pyrazole + thiazole Trifluoromethyl (×2), benzyl High fluorination for metabolic stability; thiazole for target specificity

Key Observations :

  • The target compound’s triazolopyridine-oxadiazole system contrasts with pyrazole-triazole () or pyrazole-thiazole () hybrids, offering distinct electronic and steric properties.
  • Trifluoromethyl groups in enhance lipophilicity, whereas the target’s 3-methyl-oxadiazole balances polarity and stability.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for constructing the triazole-oxadiazole-pyridine core of this compound?

  • Methodology : The compound’s heterocyclic core can be synthesized via multi-step condensation and cyclization reactions. For example:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of thiosemicarbazides .
  • Oxadiazole synthesis : Cyclization of acylhydrazides using POCl₃ at elevated temperatures (120–140°C) .
  • Pyridine functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-methyl-1,2,4-oxadiazole moiety .
    • Key considerations : Monitor reaction intermediates via TLC/HPLC and purify using column chromatography. Confirm regioselectivity of triazole formation using ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carboxamide carbonyl at ~165 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₃H₂₀FN₉O₂ requires m/z 481.17) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the triazolo-pyridine scaffold .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Assay design :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) or DMSO-water mixtures; adjust formulations with co-solvents (e.g., PEG-400) if needed .

Advanced Research Questions

Q. How can solubility limitations of this compound be systematically addressed without compromising bioactivity?

  • Strategies :

  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains, tertiary amines) at the triazole methyl or oxadiazole positions .
  • Prodrug design : Convert the carboxamide to ester or phosphate derivatives for enhanced aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
    • Validation : Compare partition coefficients (logP) via HPLC and assess stability in simulated physiological fluids .

Q. What computational approaches are suitable for predicting its target binding and selectivity?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate binding free energies (MM-PBSA/GBSA) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms, hydrophobic contacts with fluorophenyl) .

Q. How can contradictory bioassay results (e.g., varying IC₅₀ across studies) be resolved?

  • Troubleshooting :

  • Purity verification : Quantify impurities (>95% purity) via HPLC with UV/ELSD detection .
  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration, pH, temperature) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .

Key Research Challenges

  • Stereochemical control during triazolo-pyridine synthesis may require chiral catalysts or resolution techniques .
  • Metabolic stability : Evaluate oxidative degradation (CYP450 isoforms) and identify labile sites (e.g., oxadiazole ring) via LC-MS/MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。